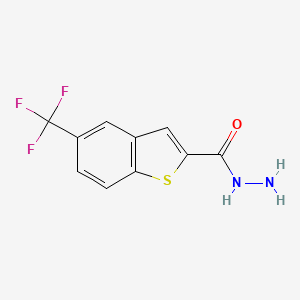

5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide

Descripción general

Descripción

Trifluoromethyl groups are commonly used in the pharmaceutical industry due to their unique physicochemical properties . They are often incorporated into molecules to modulate several important properties including metabolism, pharmacokinetics, and ability to permeate biological tissues .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds has seen significant advancements in recent years . Various methods have been reported for synthesizing compounds with trifluoromethyl groups .Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds is often analyzed using techniques such as X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure spectroscopy (NEXAFS) .Chemical Reactions Analysis

Trifluoromethyl groups can participate in various chemical reactions. For example, they can be incorporated through fluorination or fluoroalkylation, which introduces a trifluoromethyl (CF3), difluoromethyl (CF2H), or monofluoromethyl (CH2F) group .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds can be influenced by the presence of the trifluoromethyl group. This group can modulate several important properties including metabolism, pharmacokinetics, and ability to permeate biological tissues .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

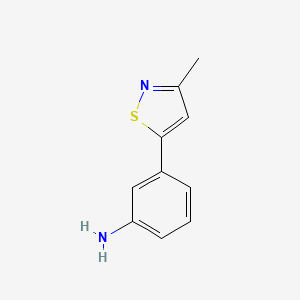

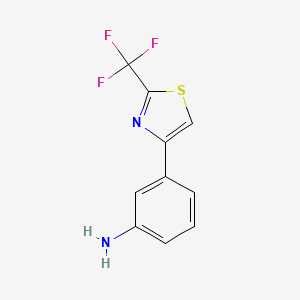

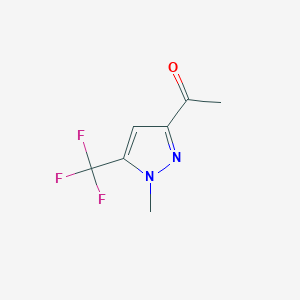

- Synthesis and Activity : The compound 5-(Trifluoromethyl)-1-benzothiophene-2-carbohydrazide is used in the synthesis of various heterocyclic compounds. For instance, it was involved in the synthesis of compounds with antimicrobial, analgesic, and anthelmintic activities. This synthesis involved reactions with potassium thiocyanate and other agents to form thioxotetrahydropyrimidine, thiazoles, triazoles, and oxadiazoles. These synthesized compounds were confirmed through spectral data and screened for various biological activities (Naganagowda et al., 2011).

Antimicrobial Applications

- Antimicrobial Derivatives : The same base compound was used to create 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives, which showed significant antibacterial activity. The derivatives included Mannich bases, alkyl halide, and acid chlorides derivatives. They were screened for antibacterial activity, demonstrating the versatility of the compound in antimicrobial research (Naganagowda & Petsom, 2011).

Applications in Chemical Sensing

- Fluorescent and Colorimetric pH Probe : A derivative of benzothiophene-2-carbohydrazide was used to synthesize a new fluorescent and colorimetric pH probe. The probe showed potential for real-time pH sensing in both acidic and alkaline solutions and could be used for intracellular pH imaging due to its high stability and selectivity (Diana et al., 2020).

Role in Organic Electronics

- Organic Semiconductor : Benzothiophene derivatives, such as benzo[1,2-b:4,5-b']bis[b]benzothiophene, synthesized via triflic acid induced ring-closure reactions, were used in the application of organic field-effect transistors. These compounds, through solution processing, demonstrated potential in electronic applications with notable hole mobility (Gao et al., 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(trifluoromethyl)-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2OS/c11-10(12,13)6-1-2-7-5(3-6)4-8(17-7)9(16)15-14/h1-4H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUHJUINRQVCLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

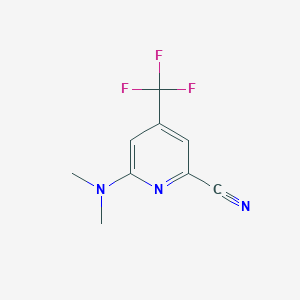

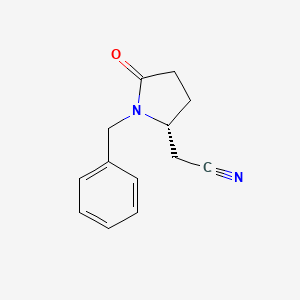

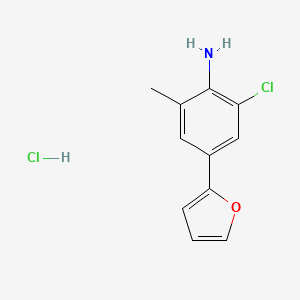

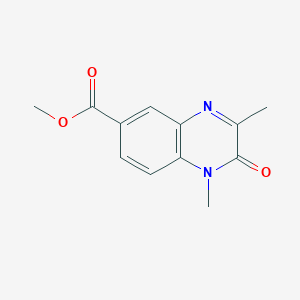

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B1404670.png)

![3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1404677.png)

![(2E)-3-(dimethylamino)-1-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}prop-2-en-1-one](/img/structure/B1404681.png)

![9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate](/img/structure/B1404682.png)

![1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404684.png)

![1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1404685.png)

![4-[2-(1,3-Dimethylbenzimidazol-3-ium-2-yl)ethenyl]-6-(1,3-dimethylbenzimidazol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B1404688.png)